molecular formula C18H16O2 B4806766 (Z)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione

(Z)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione

Cat. No.: B4806766
M. Wt: 264.3 g/mol
InChI Key: XHTZEZLDTOKEGI-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a but-2-ene-1,4-dione backbone

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Research in biology and medicine may explore the compound’s potential as a pharmacophore or its interactions with biological macromolecules. Its structural features could be leveraged in drug design and development.

Industry

In the industrial sector, this compound may be used in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione typically involves the aldol condensation of 4-methylbenzaldehyde with a suitable diketone precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism by which (Z)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione exerts its effects depends on the specific context of its use. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing and electron-donating effects of the phenyl groups. In biological systems, its interactions with enzymes or receptors could be studied to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    1,4-bis(4-methylphenyl)butane-1,4-dione: A similar compound without the double bond, which may have different chemical properties.

Uniqueness

(Z)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione is unique due to its (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer or other related compounds. This uniqueness can be leveraged in specific synthetic applications or research contexts.

Properties

IUPAC Name

(Z)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTZEZLDTOKEGI-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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